molecular formula C15H14ClN B7791907 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B7791907
M. Wt: 243.73 g/mol
InChI Key: UIBYAOPNXNPUEU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H14ClN and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Potential PET Tracer for AMPA Receptors : Årstad et al. (2006) synthesized a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET tracer for imaging AMPA receptors. However, its rapid clearance from the CNS and low specific binding made it unsuitable for this purpose (Årstad et al., 2006).

  • Antimalarial Properties : Hanna et al. (2014) discovered that certain 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues, including 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, showed moderate to high antiplasmodial activity, justifying further investigation as potential anti-malarial agents (Hanna et al., 2014).

  • Anticonvulsant and Antagonistic Effects : Gitto et al. (2007) identified (R,S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a potent non-competitive AMPA receptor antagonist with potential anticonvulsant effects. Further investigation showed that the (R)-enantiomer exhibited higher anticonvulsant and antagonistic effects (Gitto et al., 2007).

  • Synthetic Pathways and Conformational Analysis : Heydenreich et al. (2008) explored the synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline derivatives, providing insights into the synthetic pathways and structural analysis of related tetrahydroisoquinoline compounds (Heydenreich et al., 2008).

  • Crystal Structure Analysis : Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound related to this compound, providing detailed insights into its molecular structure (Akkurt et al., 2021).

  • Synthesis Methods and Properties : Kashdan et al. (1982) and Babu et al. (2014) contributed to understanding the synthesis methods and properties of tetrahydroisoquinoline derivatives, which is relevant to the study of this compound (Kashdan et al., 1982); (Babu et al., 2014).

  • Dopamine Uptake Inhibition and Dopaminomimetic Properties : Zára-Kaczián et al. (1986) evaluated new tetrahydroisoquinoline derivatives, including this compound, for their ability to inhibit dopamine uptake and dopaminomimetic properties (Zára-Kaczián et al., 1986).

  • Catalytic Synthesis Strategies : Liu et al. (2015) reviewed novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline scaffolds, which is significant for understanding the synthesis of this compound (Liu et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBYAOPNXNPUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of trifluoromethanesulfonic acid (15.3 mL, 173 mmol) at 0° C. was added N-(4-chlorobenzylidene)-2-phenylethanamine (3.38 g) and the reaction was heated to 120° C. and stirred 17 h under N2. The reaction was poured into ice water (100 mL) and basisified with 5N NaOH (45 mL). The aqueous layer was extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with saturated NaCl (100 mL), dried (MgSO4) and concentrated to give a yellow/brown oil. The residue was purified by ISCO (120 g SiO2, 0-50% EtOAc/hexane) to give 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline as a tan solid.
Quantity
15.3 mL
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reactant
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3.38 g
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45 mL
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[Compound]
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ice water
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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